1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol
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Overview
Description
1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C12H19NOS. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. The presence of the thiophene ring, a five-membered sulfur-containing heterocycle, adds to its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring is introduced via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a piperidine derivative.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring may engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
1-Isopropyl-4-(phenyl)piperidin-4-ol: Similar structure but with a phenyl ring instead of a thiophene ring.
1-Isopropyl-4-(pyridin-2-yl)piperidin-4-ol: Contains a pyridine ring, offering different electronic properties.
1-Isopropyl-4-(furan-2-yl)piperidin-4-ol: Features a furan ring, which is an oxygen-containing heterocycle.
Uniqueness: 1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol is unique due to the presence of the sulfur-containing thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-propan-2-yl-4-thiophen-2-ylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NOS/c1-10(2)13-7-5-12(14,6-8-13)11-4-3-9-15-11/h3-4,9-10,14H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMUZISVJINDKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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